

The Discovery and Elucidation of Triphosphopyridine Nucleotide (TPN): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NADP (sodium salt)

Cat. No.: B12435455

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphosphopyridine nucleotide (TPN), now known by its modern designation, nicotinamide adenine dinucleotide phosphate (NADP⁺), is a ubiquitous and essential coenzyme in all living cells. Its discovery was a pivotal moment in biochemistry, unraveling fundamental aspects of cellular respiration, metabolism, and biosynthesis. This technical guide provides an in-depth exploration of the history, discovery, and structural elucidation of TPN, with a focus on the key experiments and methodologies that defined our understanding of this critical molecule.

The Discovery of a "Hydrogen-Transferring Co-Ferment"

The journey to understanding TPN began in the laboratory of the pioneering German biochemist Otto Heinrich Warburg. In the 1930s, Warburg and his associate Walter Christian were investigating the oxidation of glucose-6-phosphate in red blood cells. They identified an enzyme, which they termed "Zwischenferment" (intermediate enzyme), now known as glucose-6-phosphate dehydrogenase. They observed that this enzyme required a heat-stable coenzyme to function. This coenzyme was distinct from the already known coenzyme I (cozymase), which is now known as nicotinamide adenine dinucleotide (NAD⁺).

The key breakthrough came in 1936 when Warburg and Christian published their findings, identifying this new coenzyme, which they named "wasserstoffübertragendes Co-Ferment" or hydrogen-transferring coenzyme, later referred to as triphosphopyridine nucleotide (TPN).[1] Their work demonstrated that TPN was essential for the catalytic activity of glucose-6-phosphate dehydrogenase, acting as the primary electron acceptor in the oxidation of glucose-6-phosphate.

Key Experiment: The Discovery of TPN's Role with "Zwischenferment"

While the full, detailed experimental protocol from Warburg and Christian's 1936 publication in *Biochemische Zeitschrift* is not readily available in modern databases, the principles of their experiments can be reconstructed from their writings and contemporary biochemical techniques.

Objective: To demonstrate the requirement of a novel coenzyme (TPN) for the enzymatic activity of "Zwischenferment" (glucose-6-phosphate dehydrogenase) from red blood cells.

Methodology:

- **Preparation of "Zwischenferment":** An extract from red blood cells was prepared and subjected to purification steps to isolate the "Zwischenferment." This likely involved cell lysis, centrifugation, and precipitation techniques to separate the enzyme from other cellular components.
- **Preparation of the Coenzyme:** A heat-stable extract from yeast was prepared. This involved boiling the yeast extract to denature proteins while preserving small, heat-stable molecules like coenzymes. This extract was then further purified to isolate the active coenzyme factor.
- **Manometric Assay:** Warburg's laboratory was renowned for its use of the Warburg manometer, a device for measuring gas exchange in biological samples. The reaction was likely carried out in a sealed vessel containing:
 - A purified preparation of "Zwischenferment."
 - The substrate, glucose-6-phosphate.

- A buffered solution to maintain optimal pH.
- The purified, heat-stable coenzyme extract (containing TPN).
- **Measurement of Oxygen Consumption:** The reduction of TPN to TPNH (now NADPH) by glucose-6-phosphate dehydrogenase is coupled to the reduction of a dye, such as methylene blue. The re-oxidation of the reduced dye by oxygen could then be measured as oxygen consumption in the manometer.
- **Control Experiments:** Crucially, control experiments would have been performed by omitting either the "Zwischenferment," the glucose-6-phosphate substrate, or the coenzyme extract. These controls would have demonstrated that all three components were essential for the observed oxygen consumption.

Inference of Results: The experiments would have shown a significant rate of oxygen consumption only in the complete reaction mixture. The omission of the coenzyme extract would have resulted in negligible or no activity, thereby proving the existence and essential role of a new "hydrogen-transferring co-ferment," TPN.

Structural Elucidation: Unraveling the Molecular Architecture

While Warburg and his team had discovered TPN and its function, its precise chemical structure remained unknown. It was not until 1950 that Arthur Kornberg and W. E. Pricer Jr. published a seminal paper in the *Journal of Biological Chemistry* titled "On the structure of triphosphopyridine nucleotide."[\[2\]](#)

Key Experiment: Determination of the Structure of TPN

Kornberg and Pricer employed a combination of enzymatic and chemical methods to dissect the TPN molecule and identify its constituent parts.

Methodology:

- **Enzymatic Degradation:** They utilized specific enzymes to cleave TPN at different points and analyze the resulting fragments.

- Nucleotide Pyrophosphatase: This enzyme was used to split TPN into nicotinamide mononucleotide (NMN) and adenosine-2',5'-diphosphate. This provided evidence for the pyrophosphate linkage between the two nucleotide moieties.
- 3'-Nucleotidase from Rye Grass: This enzyme specifically cleaved the phosphate group at the 3' position of the ribose of the adenosine part of the molecule. This was a critical step in differentiating TPN from NAD⁺, which lacks this third phosphate group.
- Chemical Analysis: The isolated fragments were then subjected to further chemical analysis to confirm their identities. This would have involved techniques such as:
 - Phosphate determination: Quantifying the amount of inorganic phosphate released after enzymatic or acid hydrolysis.
 - Sugar analysis: Identifying the ribose sugar component.
 - Base analysis: Identifying the nicotinamide and adenine bases, likely using spectrophotometric methods.

Conclusion: Through this systematic degradation and analysis, Kornberg and Pricer definitively established the structure of TPN as a dinucleotide composed of nicotinamide mononucleotide and adenosine monophosphate, linked by a pyrophosphate bridge, with an additional phosphate group attached to the 2' or 3' position of the adenosine ribose. Later studies confirmed the linkage at the 2' position.

The Significance of the Third Phosphate Group and the Pentose Phosphate Pathway

The discovery of the third phosphate group in TPN was not merely a structural detail. The work of Fritz Lipmann in the 1940s on the role of "energy-rich" phosphate bonds in metabolism provided the conceptual framework for understanding the significance of this modification.^{[3][4][5][6]} The presence of the 2'-phosphate group gives NADP⁺/NADPH a distinct chemical identity from NAD⁺/NADH, allowing it to be recognized by a different set of enzymes.

This distinction is fundamental to the divergent roles of these two coenzymes. While NAD⁺ is primarily involved in catabolic reactions (breaking down molecules to generate ATP), NADP⁺ is

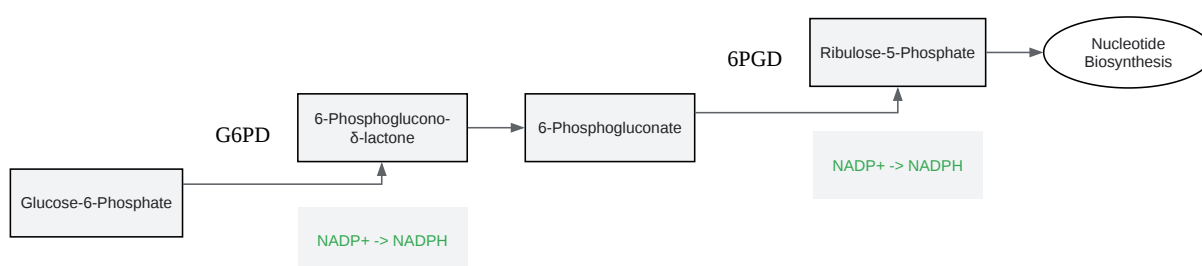
the major coenzyme in anabolic (biosynthetic) pathways. The discovery of TPN was intrinsically linked to the elucidation of one such pathway: the Pentose Phosphate Pathway (PPP). The "Zwischenferment" that Warburg studied, glucose-6-phosphate dehydrogenase, is the rate-limiting enzyme of the PPP. This pathway is crucial for generating NADPH, which provides the reducing power for the synthesis of fatty acids, steroids, and for the regeneration of the antioxidant glutathione. It also produces precursors for nucleotide biosynthesis.

Signaling Pathways and Metabolic Roles of TPN/NADP+

NADP⁺ and its reduced form, NADPH, are central to a vast network of metabolic and signaling pathways. The primary role of the NADP⁺/NADPH couple is to provide reducing equivalents for biosynthetic reactions and to maintain a reduced intracellular environment to protect against oxidative stress.

The Pentose Phosphate Pathway: The Primary Source of NADPH

The oxidative branch of the pentose phosphate pathway is the main route for NADPH production in most cells.

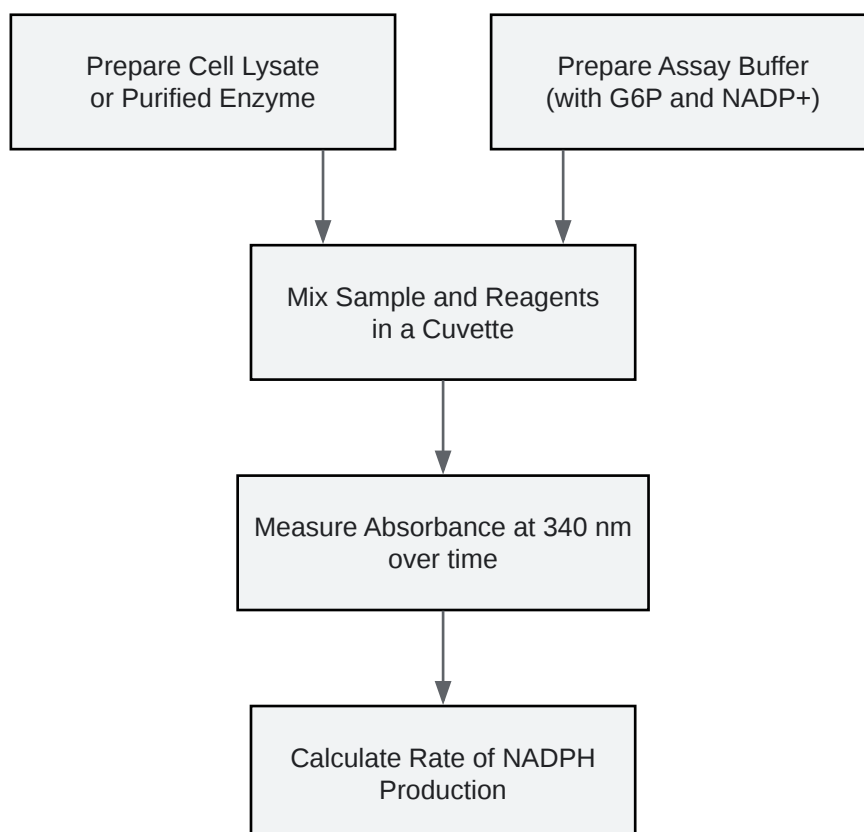


[Click to download full resolution via product page](#)

Caption: The oxidative phase of the Pentose Phosphate Pathway.

Experimental Workflow for Measuring NADPH Production

A common method to quantify the activity of NADPH-producing enzymes like glucose-6-phosphate dehydrogenase involves a spectrophotometric assay.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for an NADPH production assay.

Quantitative Data Summary

While precise, consolidated quantitative data from the original discovery papers of the 1930s is scarce in modern literature, the following table summarizes the key molecular properties of TPN (NADP+) that were determined through the collective efforts of these early biochemists.

Property	Value	Method of Determination	Key Researchers
Molar Mass	~743.4 g/mol	Calculated from determined chemical formula	Kornberg and Pricer (and subsequent refinements)
Phosphate Groups	3	Enzymatic hydrolysis and phosphate analysis	Warburg, Christian, Lipmann, Kornberg, Pricer
Constituent Bases	Nicotinamide, Adenine	Spectrophotometry and chemical analysis of hydrolysis products	Warburg, Christian, Kornberg, Pricer
Constituent Sugar	Ribose	Chemical analysis of hydrolysis products	Kornberg and Pricer
Linkages	Pyrophosphate, N-glycosidic, Ester	Enzymatic and chemical cleavage analysis	Kornberg and Pricer
Redox Potential (E°)	-0.32 V	Electrochemical measurements	Later studies

Conclusion

The discovery of triphosphopyridine nucleotide by Otto Warburg and Walter Christian was a landmark achievement that opened new frontiers in the study of cellular metabolism. Their identification of TPN as a distinct coenzyme essential for "Zwischenferment" laid the groundwork for the elucidation of the Pentose Phosphate Pathway and the broader understanding of anabolic and catabolic processes. The subsequent structural determination by Kornberg and Pricer provided the chemical foundation for decades of research into the myriad roles of NADP⁺ in health and disease. This in-depth understanding of TPN's history and the experimental rigor that led to its discovery continues to inform and inspire researchers in the fields of biochemistry, drug development, and molecular biology today.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the structure of triphosphopyridine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eoht.info [eoht.info]
- 4. nasonline.org [nasonline.org]
- 5. eoht.info [eoht.info]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Elucidation of Triphosphopyridine Nucleotide (TPN): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12435455#discovery-and-history-of-triphosphopyridine-nucleotide-tpn]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com